molecular formula C7H12F2O2 B1590584 Ethyl 4,4-difluoropentanoate CAS No. 659-72-3

Ethyl 4,4-difluoropentanoate

Cat. No.: B1590584
CAS No.: 659-72-3
M. Wt: 166.17 g/mol
InChI Key: BMPDDDGLNXKZFD-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoropentanoate is an organic compound with the molecular formula C7H12F2O2. It is a versatile building block used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of two fluorine atoms attached to the fourth carbon of the pentanoate chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-difluoropentanoate typically involves the fluorination of ethyl levulinate. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out at low temperatures to control the exothermic nature of the fluorination process. For instance, ethyl levulinate is dissolved in dichloromethane and cooled to 0°C, followed by the dropwise addition of DAST. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the fluorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of advanced fluorinating agents and catalysts can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-difluoropentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 4,4-difluoropentanol.

    Hydrolysis: 4,4-difluoropentanoic acid.

Scientific Research Applications

Ethyl 4,4-difluoropentanoate is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and metabolic pathways involving fluorinated compounds.

    Medicine: The compound is explored for its potential in drug development, especially in designing molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,4-difluoropentanoate involves its interaction with specific molecular targets, depending on its application. In drug development, the fluorine atoms can enhance the binding affinity of the compound to its target enzyme or receptor, thereby increasing its efficacy. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological pathways.

Comparison with Similar Compounds

  • Ethyl 4-fluoropentanoate
  • Ethyl 4,4-dichloropentanoate
  • Ethyl 4,4-dibromopentanoate

Comparison: Ethyl 4,4-difluoropentanoate is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications. In contrast, compounds with chlorine or bromine may exhibit different reactivity and biological activity.

Properties

IUPAC Name

ethyl 4,4-difluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-3-11-6(10)4-5-7(2,8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDDDGLNXKZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507196
Record name Ethyl 4,4-difluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-72-3
Record name Ethyl 4,4-difluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4-difluoropentanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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